molecular formula C11H15N5O2S B12348452 Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ CAS No. 1001519-15-8

Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+

Cat. No.: B12348452
CAS No.: 1001519-15-8
M. Wt: 281.34 g/mol
InChI Key: HALBRSSEZBWOQR-UHFFFAOYSA-N
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Description

Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazole ring, and a methylthio group attached to the triazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring via a cyclization reaction.

    Introduction of the Methylthio Group:

Industrial Production Methods

In an industrial setting, the production of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of each step.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiol Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Modulate Signaling Pathways: The compound can interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ can be compared with other similar compounds, such as:

  • Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)
  • Ethyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)
  • Propyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)

The uniqueness of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1001519-15-8

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

methyl 2-[[4-ethyl-5-(2-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C11H15N5O2S/c1-4-16-10(8-5-6-12-15(8)2)13-14-11(16)19-7-9(17)18-3/h5-6H,4,7H2,1-3H3

InChI Key

HALBRSSEZBWOQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C2=CC=NN2C

Origin of Product

United States

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